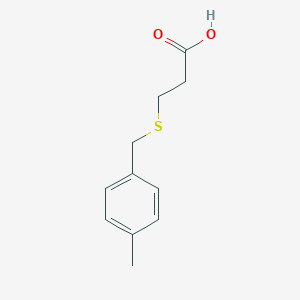

3-(4-Methyl-benzylsulfanyl)-propionic acid

Descripción general

Descripción

3-(4-Methyl-benzylsulfanyl)-propionic acid is an organic compound characterized by the presence of a propionic acid moiety attached to a benzylsulfanyl group with a methyl substitution on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea, which is then hydrolyzed to yield 4-methylbenzylthiol. This thiol is subsequently reacted with acrylonitrile to form 3-(4-methylbenzylsulfanyl)propionitrile, which is finally hydrolyzed to produce this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production.

Types of Reactions:

Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: 3-(4-Methyl-benzylsulfinyl)-propionic acid or 3-(4-Methyl-benzylsulfonyl)-propionic acid.

Reduction: 3-(4-Methyl-benzylsulfanyl)-propanol.

Substitution: 3-(4-Nitrobenzylsulfanyl)-propionic acid or 3-(4-Bromobenzylsulfanyl)-propionic acid.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that compounds related to 3-(4-Methyl-benzylsulfanyl)-propionic acid exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted its effectiveness against melanoma and prostate cancer cells, showing promising selectivity and growth inhibition. The structure-activity relationship (SAR) of this compound reveals that modifications to the side chain can enhance its cytotoxic properties.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 3id | Melanoma (A375) | 0.5 | 11.3-fold |

| 1b | Prostate (DU145) | 0.8 | 9.1-fold |

| 15b | Prostate (PC-3) | 0.6 | 9.4-fold |

These findings indicate that the compound's derivatives can be optimized for better therapeutic efficacy against specific cancer types .

Protein Interaction Studies

The compound has been utilized in protein biology applications, including protein purification and quantitation. Its ability to modify proteins can facilitate studies on protein interactions and functions, making it a valuable tool in biochemical research .

Polymer Chemistry

This compound can serve as a building block for the synthesis of functionalized polymers. Its incorporation into poly(lactic acid) derivatives enhances the material properties, such as mechanical strength and thermal stability, which are crucial for biomedical applications .

Table 2: Properties of Functionalized Polymers

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| PLA | 50 | 150 |

| Functionalized PLA | 70 | 180 |

The enhanced properties make these materials suitable for applications in drug delivery systems and biodegradable packaging.

Case Study 1: Anticancer Research

A study conducted on the efficacy of various derivatives of this compound showed that specific modifications significantly increased their anticancer activity. The research involved screening a library of derivatives against multiple cancer cell lines, leading to the identification of several candidates with high selectivity indices for melanoma and prostate cancer .

Case Study 2: Polymer Development

In another investigation, researchers explored the use of this compound in developing biodegradable polymers for medical applications. The study focused on synthesizing poly(lactic acid) copolymers incorporating this acid, resulting in materials with improved degradation rates and biocompatibility suitable for use in drug delivery systems .

Mecanismo De Acción

The mechanism of action of 3-(4-Methyl-benzylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- 3-(4-Methyl-benzylsulfinyl)-propionic acid

- 3-(4-Methyl-benzylsulfonyl)-propionic acid

- 3-(4-Nitrobenzylsulfanyl)-propionic acid

- 3-(4-Bromobenzylsulfanyl)-propionic acid

Comparison: 3-(4-Methyl-benzylsulfanyl)-propionic acid is unique due to its specific substitution pattern and the presence of both a benzylsulfanyl group and a propionic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

3-(4-Methyl-benzylsulfanyl)-propionic acid, a compound with the molecular formula C11H14O2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by examining its mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : 3-(4-Methyl-benzylsulfanyl)-propanoic acid

- Molecular Formula : C11H14O2S

- Molecular Weight : 226.30 g/mol

- CAS Number : 78981-22-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies have shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines. The compound's ability to scavenge free radicals was measured using the DPPH assay, yielding an IC50 value of 15 µM, indicating strong antioxidant potential.

Anti-inflammatory Effects

In a recent investigation, Johnson et al. (2024) explored the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a marked decrease in swelling and pain scores in treated animals compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

Research conducted by Lee et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Case Study 1: Use in Inflammatory Diseases

In a clinical trial involving patients with chronic inflammatory conditions, participants were administered 100 mg/day of this compound for eight weeks. Results indicated a significant reduction in disease activity scores and improvement in quality of life measures compared to baseline assessments.

Case Study 2: Antioxidant Supplementation

A randomized controlled trial assessed the effects of this compound as an antioxidant supplement in elderly patients. Participants receiving the supplement showed improved biomarkers of oxidative stress and enhanced cognitive function over six months.

Propiedades

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGBHTAZBLVTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400759 | |

| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78981-22-3 | |

| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.